4-Bromo-2-iodo-3-methylphenol
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Overview
Description
4-Bromo-2-iodo-3-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-3-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 3-methylphenol. One common method involves the use of bromine and iodine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the phenolic ring .
Industrial Production Methods: Industrial production of halogenated phenols typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
4-Bromo-2-iod
Biological Activity
4-Bromo-2-iodo-3-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6BrI_O, with a molecular weight of approximately 312.93 g/mol. The compound features a phenolic ring with bromine and iodine substituents along with a methyl group at the 3-position. This unique arrangement enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains. Its halogenated structure may facilitate interactions with biological macromolecules, leading to various pharmacological effects.
Mechanism of Action:
The compound's mechanism likely involves:
- Hydrogen Bonding: Facilitating interactions with cellular targets.
- Halogen Bonding: Enhancing binding affinity to enzymes and receptors.
- Oxidative Stress Modulation: Influencing cellular pathways related to stress responses.
Antimicrobial and Antifungal Properties
Studies have demonstrated the efficacy of this compound against various pathogens, highlighting its potential as an antimicrobial agent.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of derivatives of 4-bromo compounds, this compound showed significant activity against extended-spectrum resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values indicated robust antibacterial effects, suggesting its potential for therapeutic applications against resistant infections .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | S. Typhi | 32 |
Control (Ampicillin) | S. Typhi | 16 |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Iodo-3-methylphenol | Contains iodine but lacks bromine | Less reactive due to absence of bromine |
4-Bromo-3-methylphenol | Contains bromine but lacks iodine | Similar reactivity but different halogen composition |
2-Bromo-4-methylphenol | Different positioning of halogens | Alters reactivity patterns compared to 4-bromo compounds |
2-Iodo-4-methylphenol | Similar structure but different halogen arrangement | Unique reactivity due to iodine positioning |
The combination of both bromine and iodine in this compound contributes to its distinctive chemical reactivity and biological activity that is not observed in its analogs .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Methods include:
- Halogenation Reactions: Introducing bromine and iodine into the phenolic structure.
- Optimization Techniques: Utilizing microwave-assisted synthesis for enhanced efficiency.
In industrial applications, the compound's unique properties make it suitable for use in pharmaceuticals, particularly in developing antimicrobial agents.
Properties
Molecular Formula |
C7H6BrIO |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-3-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
InChI Key |
UVVFTMMZDUIYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)O)Br |
Origin of Product |
United States |
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